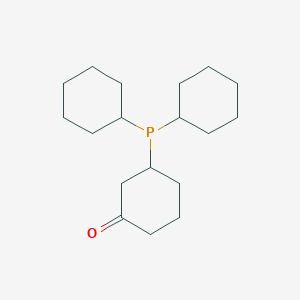
1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester
Overview
Description
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester typically involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as phosphorus oxybromide . The reaction mixture is usually refluxed for several hours, followed by distillation to remove the solvent .
Industrial Production Methods
Industrial production methods for this compound involve high-yield and efficient processes. One such method includes reacting a compound represented by formula (II) with phosphorus oxybromide without using a solvent or in a solvent . The reaction mixture is then treated with a peroxydisulfuric acid salt in a solvent comprising at least one amide-type solvent without adding sulfuric acid .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of potassium persulfate using sulfuric acid as a catalyst.
Reduction: Reduction reactions can be carried out using Zn/NH4Cl reductant system in alcohol.
Substitution: Substitution reactions involving the replacement of functional groups are common.
Common Reagents and Conditions
Oxidation: Potassium persulfate and sulfuric acid in an acetonitrile system.
Reduction: Zn/NH4Cl reductant system in alcohol.
Substitution: Various substituted phenylhydroxyamines.
Major Products Formed
Scientific Research Applications
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it acts on calcium channels, particularly the ryanodine receptor, leading to the uncontrolled release of calcium stores . This mechanism is crucial for its insecticidal activity.
Comparison with Similar Compounds
Similar Compounds
Chlorantraniliprole: Another compound with a similar structure and insecticidal activity.
Cyantraniliprole: Similar to chlorantraniliprole, it also targets the ryanodine receptor.
Uniqueness
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct biological activities and chemical properties . Its ability to undergo various chemical reactions and its diverse applications in multiple fields further highlight its uniqueness.
Properties
CAS No. |
500011-95-0 |
|---|---|
Molecular Formula |
C11H10ClN3O3 |
Molecular Weight |
267.67 g/mol |
IUPAC Name |
ethyl 2-(3-chloropyridin-2-yl)-5-oxo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-18-11(17)8-6-9(16)14-15(8)10-7(12)4-3-5-13-10/h3-6H,2H2,1H3,(H,14,16) |
InChI Key |
BCQDTBZHVSGHDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NN1C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8670746.png)




![4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B8670786.png)

![4-[(2-Aminoethyl)amino]-4-oxobutan-2-yl nitrate](/img/structure/B8670790.png)





